5-Me-dC(Ac) amidite

説明

Significance of Modified Nucleosides in Advanced Nucleic Acid Research

Nucleosides are the fundamental units that form the building blocks of DNA and RNA. biosynth.com Beyond the canonical bases, a vast array of modified nucleosides exists in nature, playing critical roles in numerous cellular processes such as metabolism, macromolecule biosynthesis, and cell signaling. biosynth.commdpi.com In the realm of advanced nucleic acid research, chemically modified nucleosides are indispensable tools, enabling detailed investigations into biological mechanisms and the development of novel therapeutic and diagnostic agents. frontiersin.orgnih.gov

The strategic modification of nucleosides can alter their chemical properties, influencing factors like the stability of nucleic acid structures, their resistance to enzymatic degradation, and their binding affinity to target molecules. biosynth.commdpi.com For instance, modifications can lock the sugar moiety into a specific conformation, which enhances binding to complementary nucleic acid strands and increases stability, making them valuable for diagnostics. biosynth.com These tailored nucleosides serve as mechanistic probes to dissect the function of enzymes like DNA polymerases and to explore the fundamental requirements of DNA stability beyond traditional hydrogen bonding. frontiersin.org

In medicinal chemistry, modified nucleosides are cornerstones in the development of antiviral and anticancer drugs. biosynth.comfrontiersin.org By mimicking natural nucleosides, they can be incorporated into viral or cancer cell DNA/RNA, disrupting replication processes or inhibiting essential enzymes. biosynth.com Furthermore, the inclusion of modified nucleosides, such as N1-methylpseudouridine in mRNA vaccines, has been shown to enhance immune evasion and improve protein production, highlighting their therapeutic potential. frontiersin.org The ability to synthesize oligonucleotides with specific modifications allows researchers to create tools for applications ranging from expanding the genetic code in synthetic biology to developing nucleic acid aptamers that can bind to a wide variety of targets for therapeutic purposes. frontiersin.orgnih.gov

Overview of 5-Methyl-2'-deoxycytidine as a Fundamental Epigenetic Modification

5-Methyl-2'-deoxycytidine (5-Me-dC) is one of the most well-studied epigenetic modifications in the DNA of higher organisms. biosearchtech.comnih.gov It involves the addition of a methyl group to the fifth carbon of the cytosine base, a reaction primarily occurring at CpG dinucleotides (a cytosine followed by a guanine). medchemexpress.comnih.gov This modification does not alter the DNA sequence itself but plays a crucial role in regulating gene expression. medchemexpress.comcaymanchem.com High levels of 5-Me-dC in promoter regions are typically associated with transcriptional silencing by affecting chromatin condensation and preventing the binding of transcription factors. biosearchtech.commedchemexpress.com

The pattern of DNA methylation is essential for numerous biological processes, including cell differentiation, embryonic development, and maintaining genomic stability. nih.govmedchemexpress.com In plant cells, for example, the distribution of 5-Me-dC is linked to cell proliferation and differentiation stages. medchemexpress.com Alterations in these methylation patterns are linked to various diseases, most notably cancer, making 5-Me-dC an important biomarker. biosearchtech.comresearchgate.net

5-Me-dC is not a static mark; it is part of a dynamic demethylation pathway. The methyl group can be successively oxidized by the Ten-Eleven Translocation (TET) family of enzymes to form 5-hydroxymethyl-2'-deoxycytidine (5-hmdC), 5-formyl-2'-deoxycytidine (5-fC), and 5-carboxy-2'-deoxycytidine (B13905427) (5-caC). researchgate.netmedchemexpress.comglenresearch.com These oxidized forms are intermediates in the process of active DNA demethylation and also appear to have their own distinct regulatory functions. researchgate.netmedchemexpress.com The study of oligonucleotides containing 5-Me-dC and its derivatives is therefore critical for unraveling the complex dynamics of epigenetic regulation. nih.govcaymanchem.com

Table 1: Properties of 5-Methyl-2'-deoxycytidine

| Property | Value | Source(s) |

|---|---|---|

| Formal Name | 2'-deoxy-5-methyl-cytidine | caymanchem.com |

| CAS Number | 838-07-3 | caymanchem.com |

| Molecular Formula | C₁₀H₁₅N₃O₄ | caymanchem.com |

| Molecular Weight | 241.2 g/mol | caymanchem.com |

| λmax | 280 nm | caymanchem.com |

| Solubility (DMSO) | 20 mg/ml | caymanchem.com |

| Solubility (PBS, pH 7.2) | 10 mg/ml | caymanchem.com |

Role of 5-Me-dC(Ac) Amidite as a Key Synthetic Building Block in Oligonucleotide Chemistry

To study the precise effects of 5-Me-dC at specific locations within a DNA strand, researchers require the ability to synthesize custom oligonucleotides containing this modification. This is achieved through solid-phase chemical synthesis, a process that relies on specialized building blocks known as phosphoramidites. nih.gov The this compound is a critical reagent designed for this purpose, enabling the site-specific incorporation of 5-methylcytosine (B146107) into synthetic DNA sequences. biosearchtech.com

This phosphoramidite (B1245037) molecule has several key features. The phosphoramidite group at the 3'-hydroxyl position is the reactive moiety that allows the nucleoside to be sequentially coupled to the growing oligonucleotide chain on a solid support. nih.govcambio.co.uk The dimethoxytrityl (DMTr) group, typically attached to the 5'-hydroxyl, is a bulky protecting group that prevents unwanted reactions at this position and is removed before the next coupling cycle.

Crucially, the exocyclic amino group of the cytosine base must be protected during synthesis to prevent side reactions. In this compound, this protection is provided by an acetyl (Ac) group. biosearchtech.comnih.gov The acetyl protection is advantageous because it is compatible with milder deprotection conditions following synthesis, which is important for preserving the integrity of the final oligonucleotide, especially those containing other sensitive modifications. biosearchtech.com

The incorporation of 5-Me-dC using its phosphoramidite derivative confers important properties to the resulting oligonucleotide. C-5 methyl pyrimidine (B1678525) nucleosides are known to stabilize DNA duplexes. biosearchtech.comcambio.co.ukglenresearch.com This stabilizing effect, which can increase the duplex melting temperature, is attributed to the hydrophobic nature of the methyl group that helps to expel water molecules from the duplex structure. biosearchtech.comcambio.co.ukbiosyn.com This enhanced binding affinity is beneficial for a variety of applications, including antisense oligonucleotides and diagnostic probes. biosearchtech.combiosyn.com

Table 2: Properties of 5'-Dimethoxytrityl-N-acetyl-5-methyl-2'-deoxycytidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite

| Property | Value | Source(s) |

|---|---|---|

| Common Name | This compound; Ac-5-Me-dC-CE Phosphoramidite | biosearchtech.comglenresearch.com |

| Base Protection | Acetyl (Ac) | biosearchtech.com |

| Coupling | Follows standard synthesizer manufacturer methods | cambio.co.uk |

| Deprotection | Compatible with mild deprotection conditions | biosearchtech.com |

| Key Feature | Increases duplex stability when incorporated into oligonucleotides | biosearchtech.comcambio.co.ukglenresearch.com |

| Diluent | Anhydrous Acetonitrile | cambio.co.uk |

| Storage | Refrigerated (2-8°C), dry | cambio.co.uk |

特性

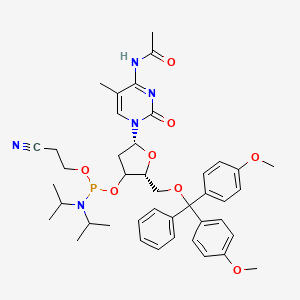

分子式 |

C42H52N5O8P |

|---|---|

分子量 |

785.9 g/mol |

IUPAC名 |

N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C42H52N5O8P/c1-28(2)47(29(3)4)56(53-24-12-23-43)55-37-25-39(46-26-30(5)40(44-31(6)48)45-41(46)49)54-38(37)27-52-42(32-13-10-9-11-14-32,33-15-19-35(50-7)20-16-33)34-17-21-36(51-8)22-18-34/h9-11,13-22,26,28-29,37-39H,12,24-25,27H2,1-8H3,(H,44,45,48,49)/t37?,38-,39-,56?/m1/s1 |

InChIキー |

YFUQEQDYBKCNTE-JVPMPJDISA-N |

異性体SMILES |

CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

正規SMILES |

CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

製品の起源 |

United States |

Chemical Synthesis and Methodological Advancements of 5 Me Dc Ac Amidite

Phosphoramidite (B1245037) Synthesis Strategy for Modified Nucleosides

General Principles of Solid-Phase Oligonucleotide Synthesis Utilizing Phosphoramidite Chemistry

Phosphoramidite chemistry is the widely adopted standard for the synthesis of oligonucleotides, enabling the creation of custom DNA and RNA sequences with high fidelity and efficiency danaher.comaragen.comtwistbioscience.combeilstein-journals.orgmdpi.comslideshare.net. This methodology is characterized by a cyclic, stepwise process where nucleotide monomers are sequentially added to a growing chain anchored to a solid support, typically silica (B1680970) or polystyrene beads danaher.combocsci.comatdbio.com. The synthesis proceeds in a 3' to 5' direction, a fundamental departure from natural DNA replication danaher.comslideshare.net.

The core phosphoramidite synthesis cycle comprises four key steps, repeated for each nucleotide addition:

Detritylation: The 5'-hydroxyl (5'-OH) group of the nucleotide attached to the solid support is deprotected, usually by removing the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group danaher.comatdbio.com. This action exposes the reactive 5'-OH group, preparing it for the next coupling reaction danaher.com.

Coupling: An activated nucleoside phosphoramidite monomer, typically in the presence of an acidic catalyst like tetrazole, reacts with the exposed 5'-OH group. This reaction forms a phosphite (B83602) triester linkage, covalently joining the new nucleotide to the growing oligonucleotide chain danaher.comaragen.commdpi.comatdbio.com.

Oxidation: The unstable phosphite triester linkage is then oxidized to a stable phosphotriester linkage, commonly using an iodine-based solution. This step is crucial for stabilizing the newly formed bond before the commencement of the subsequent cycle danaher.comatdbio.com.

Capping: Any unreacted 5'-hydroxyl groups are chemically blocked, usually with acetic anhydride. This capping step prevents these sites from participating in further coupling reactions, thereby minimizing the generation of deletion sequences or truncated oligonucleotides danaher.comatdbio.com.

The strategic use of protecting groups on reactive sites of the nucleosides is paramount throughout this process, preventing undesired side reactions and ensuring the accuracy of the synthesized sequence aragen.comwikipedia.org.

Table 1: Key Steps in Phosphoramidite Oligonucleotide Synthesis Cycle

| Step | Description | Purpose |

| Detritylation | Removal of the 5'-Dimethoxytrityl (DMT) protecting group. | Exposes the 5'-hydroxyl group for the coupling reaction danaher.com. |

| Coupling | Addition of an activated nucleoside phosphoramidite monomer. | Forms a phosphite triester linkage between the incoming nucleotide and the growing chain danaher.comaragen.commdpi.comatdbio.com. |

| Oxidation | Conversion of the phosphite triester to a stable phosphotriester. | Stabilizes the newly formed linkage danaher.comatdbio.com. |

| Capping | Blockage of unreacted 5'-hydroxyl groups. | Prevents the formation of deletion sequences danaher.comatdbio.com. |

Specific Considerations for the Synthesis of 5-Methylated Cytidine (B196190) Phosphoramidites

The incorporation of modified nucleosides, such as 5-methylcytidine (B43896) (5-Me-dC), into synthetic oligonucleotides offers distinct advantages, including enhanced duplex thermal stability and potentially reduced immunogenicity nih.gov. The synthesis of 5-methylated cytidine phosphoramidites necessitates specific chemical strategies to accurately introduce the methyl group at the C5 position of the cytidine base bocsci.com.

The preparation of 5-Me-dC phosphoramidites involves dedicated synthetic routes to functionalize the pyrimidine (B1678525) ring. Regioselective methylation agents are employed to introduce the methyl group at the C5 position nih.govbocsci.com. The synthesis of 5-methylcytidine nucleosides, followed by their conversion into phosphoramidite building blocks, is essential for incorporating this modification into synthetic nucleic acids nih.govashansenlab.com. These specialized phosphoramidites are designed to be compatible with the standard phosphoramidite synthesis cycle, facilitating their seamless integration into oligonucleotide chains aragen.comnih.gov. Commercially available options, such as Ac-5-Me-dC-CE Phosphoramidite glenresearch.com and DMT-5-Methyl-dC(ac) Phosphoramidite sigmaaldrich.com, enable the production of oligonucleotides with improved thermodynamic properties.

Protecting Group Strategies for 5-Me-dC(Ac) Amidite

Effective oligonucleotide synthesis relies on sophisticated protecting group strategies to temporarily mask reactive functional groups on the nucleosides. These groups are critical for preventing unwanted side reactions during the iterative coupling process, ensuring the fidelity and integrity of the synthesized product aragen.comwikipedia.org. The selection of protecting groups must balance stability during synthesis with ease of removal during the final deprotection step aragen.comwikipedia.org.

N4-Acetyl Nucleobase Protection

For cytidine derivatives, protecting the exocyclic amino group at the N4 position is a standard requirement. In the context of this compound, the "Ac" designation specifically refers to the N4-acetyl protecting group sigmaaldrich.comcaymanchem.comcaymanchem.com. This acetyl group is strategically employed to shield the reactive amino functionality of the cytidine base biosearchtech.combiosearchtech.comumich.edubroadpharm.com. By preventing the N4-amino group from engaging in unwanted reactions, such as acylation or alkylation, the acetyl group ensures the fidelity of the growing oligonucleotide chain during synthesis biosearchtech.comnih.gov. The N4-acetyl protection is a common and effective practice for cytidine phosphoramidites utilized in oligonucleotide synthesis caymanchem.combiosearchtech.combiosearchtech.comumich.edubroadpharm.comnih.govbocsci.com.

Table 2: Common Protecting Groups in Oligonucleotide Synthesis and Relevance to this compound

| Functional Group | Common Protecting Group | Typical Removal Conditions | Relevance to this compound |

| 5'-Hydroxyl | DMT (Dimethoxytrityl) | Acid (e.g., TCA) | Standard for all phosphoramidites, removed at the end of synthesis danaher.comatdbio.com. |

| 3'-Phosphate | 2-Cyanoethyl | Base (e.g., NH₄OH) | Standard for all phosphoramidites, removed during base deprotection atdbio.combiosearchtech.com. |

| N4-Amino (Cytidine) | Acetyl (Ac) | Base (e.g., NH₄OH) | Specifically used in this compound to protect the N4 amino group, ensuring fidelity during synthesis biosearchtech.comnih.gov. |

Compatibility with Oligonucleotide Deprotection Conditions

The successful completion of oligonucleotide synthesis involves a final deprotection step to remove all temporary protecting groups, yielding the functional nucleic acid. The protecting groups incorporated into this compound must demonstrate compatibility with these deprotection protocols.

Standard Deprotection Protocols in Oligonucleotide Synthesis

UltraMild Deprotection Strategies for Complex Oligonucleotides

The incorporation of modified bases, such as 5-methylcytosine (B146107) with N4-acetylation, often necessitates deprotection conditions that are gentle enough to preserve the integrity of these modifications and the oligonucleotide backbone. Traditional deprotection methods, typically involving concentrated ammonium (B1175870) hydroxide (B78521), can be harsh for certain sensitive modifications.

Analysis and Mitigation of Side Product Formation (e.g., N4-Me transamination)

A significant challenge in oligonucleotide synthesis, particularly with cytosine derivatives, is the potential for side reactions during deprotection. One such problematic reaction is N4-transamination, where the N4-amino group of cytosine can react with deprotection reagents like methylamine (B109427), leading to the formation of N4-methylcytosine glenresearch.comatdbio.comglenresearch.comrsc.orgglenresearch.com. This undesired modification can alter the oligonucleotide's properties and function.

The use of an acetyl group (Ac) on the N4 position of cytosine, as in this compound, is a well-established strategy to prevent N4-transamination, especially when using deprotection cocktails like AMA glenresearch.comatdbio.comglenresearch.comrsc.orgglenresearch.com. The acetyl group is more readily hydrolyzed than the benzoyl group, thereby avoiding the transamination reaction with methylamine atdbio.comrsc.org. Research indicates that Ac-5-Me-dC-CE Phosphoramidite is fully compatible with AMA deprotection, and no N4-Me transamination mutant is observed glenresearch.comglenresearch.com. This highlights the critical role of the N4-acetyl protection in ensuring the integrity of the 5-methylcytosine modification during the final deprotection steps.

Coupling Efficiency and Reaction Kinetics in Oligonucleotide Incorporation

The efficiency with which a phosphoramidite couples to a growing oligonucleotide chain is crucial for achieving high yields of full-length products, especially for longer sequences. The standard phosphoramidite coupling reaction typically proceeds with high efficiency, often exceeding 99% per coupling step nih.gov.

For this compound, standard coupling procedures are generally recommended, with no significant changes required from the protocols used for unmodified bases chemie-brunschwig.chglenresearch.comglenresearch.com. Some sources suggest a coupling time of approximately 90 seconds for 5-Me-Ac-dC-CE Phosphoramidite, which is comparable to or slightly longer than that for standard phosphoramidites, indicating efficient incorporation chemie-brunschwig.ch. While specific kinetic data for this compound compared to all other bases is not universally detailed, its compatibility with standard automated DNA synthesizers and recommended coupling times suggest robust performance in chain elongation chemie-brunschwig.chglenresearch.comglenresearch.com.

Table 1: Typical Coupling Parameters for Phosphoramidites

| Phosphoramidite Type | Recommended Coupling Time | Notes | Reference(s) |

| Standard DNA Phosphoramidites | ~20-90 seconds | Varies based on specific base and synthesizer manufacturer. | nih.gov |

| 5-Me-Ac-dC-CE Phosphoramidite | ~90 seconds | Compatible with standard automated DNA synthesis protocols. | chemie-brunschwig.ch |

| Sterically Hindered (e.g., LNA) | 8-12 minutes | Requires prolonged coupling time due to steric hindrance. | cambio.co.uk |

Purification Methodologies for this compound and Resulting Modified Oligonucleotides

Following synthesis, cleavage from the solid support, and deprotection, crude oligonucleotides contain a mixture of full-length product and various by-products, including truncated sequences and products of incomplete reactions. Effective purification is essential to isolate the desired modified oligonucleotide.

Common purification techniques for synthetic oligonucleotides rely on their physicochemical properties, primarily hydrophobicity and charge. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used method, separating molecules based on their hydrophobicity diva-portal.orgplos.orgcultek.comacs.org. Ion-exchange chromatography (IEX) is another prevalent technique that separates based on charge diva-portal.orgacs.org. For modified oligonucleotides, the choice of purification method depends on the nature and extent of the modifications.

Chromatographic Techniques (e.g., Column Chromatography, Flash Chromatography, HPLC)

High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC) , is a cornerstone for purifying oligonucleotides, including those containing modifications like 5-methylcytosine plos.orgcultek.comacs.org. RP-HPLC separates molecules based on their differential partitioning between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase. The presence of hydrophobic modifications, such as the 5-methyl group on cytosine, can influence retention times and separation profiles usp.org.

Other chromatographic methods like Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) and Ion-Exchange Chromatography (IEX) are also employed, leveraging charge interactions for separation diva-portal.orgacs.org. The selection of the appropriate chromatographic method and optimizing parameters such as mobile phase composition, gradient, and stationary phase is critical for achieving high purity and yield of the modified oligonucleotide diva-portal.orgacs.org. Flash chromatography can be used for intermediate purification steps, particularly for the amidite itself or during the synthesis of precursors, but HPLC is generally preferred for the final purification of oligonucleotides due to its higher resolution cultek.com.

Development of Novel Synthetic Routes for Related 5-Me-dC Derivatives

The synthesis of 5-methylcytosine derivatives, including phosphoramidites like this compound, typically involves several key chemical transformations. These routes often begin with commercially available nucleosides or their protected forms. A common strategy involves the methylation of cytosine at the C5 position, followed by protection of the exocyclic amino group at the N4 position, usually with an acetyl (Ac) group, and then phosphitylation at the 3' hydroxyl group to form the phosphoramidite cymitquimica.combiosynth.combiosynth.combroadpharm.combocsci.com.

The N4-acetylation is a critical step, as it not only protects the amino group during oligonucleotide synthesis but also confers stability against side reactions, particularly transamination, during deprotection glenresearch.comatdbio.comrsc.org. Various synthetic methodologies have been developed to efficiently introduce these modifications, often starting from 2'-deoxycytidine (B1670253) or 5-iodocytosine (B72790) biosynth.combroadpharm.combocsci.comacs.org. Research continues to explore novel synthetic routes to improve yields, purity, and cost-effectiveness of these modified phosphoramidites, including the development of derivatives with different protecting groups or functionalities for specific applications rsc.orgacs.orgglenresearch.com.

Functional Impact of 5 Methyl 2 Deoxycytidine Incorporation on Nucleic Acid Structure and Hybridization

Influence on Duplex Stability and Melting Temperature (Tm)

The stability of nucleic acid duplexes, often quantified by their melting temperature (Tm), is critical for hybridization-based applications such as PCR, microarrays, and antisense therapies. The presence of the methyl group at the C-5 position of cytosine in 5-Me-dC significantly influences these properties.

Quantitative Effects on Melting Temperature (Tm) per 5-Me-dC Incorporation

The substitution of deoxycytidine (dC) with 5-Me-dC generally leads to an increase in the melting temperature (Tm) of DNA duplexes. Multiple studies have quantified this effect, although the precise increase can vary depending on the sequence context and experimental conditions.

| Modification Site | Reported ΔTm per 5-Me-dC Incorporation | Source(s) |

| dC to 5-Me-dC | +1.3°C | biomers.netgenelink.comgenelink.comglenresearch.com |

| dC to 5-Me-dC | +0.5°C | oup.comidtdna.compsu.edu |

| 5-Me-iso-dC:iso-dG vs C:G | ~+2°C (per base pair substitution) | genelink.com |

These findings indicate that 5-Me-dC incorporation typically results in a Tm increase ranging from approximately 0.5°C to 1.3°C per modified residue. This stabilization can be crucial for improving the binding affinity and specificity of oligonucleotides, particularly shorter sequences that might otherwise exhibit insufficient duplex stability.

Effects on Triplex Strand Stabilization and Formation

Beyond duplexes, 5-Me-dC also influences the stability and formation of DNA triplexes. The incorporation of 5-methylcytosine (B146107) (mC) into triplex-forming oligonucleotides (TFOs) has been shown to increase triplex stability jst.go.jpnih.govcaltech.edu. This stabilization is attributed to the formation of stable mC-GC base triplets and enhanced hydrophobic interactions and base-stacking with neighboring bases within the triplex structure jst.go.jpnih.gov. Furthermore, the substitution of dC with 5-Me-dC can extend the pH range over which stable triplexes can form, enhancing their utility in physiological conditions caltech.edu.

Modulation of Base Pairing Fidelity and Specificity

5-Methyl-2'-deoxycytidine generally maintains canonical Watson-Crick base pairing with guanine (B1146940) (G), as the C-5 methylation does not directly interfere with the hydrogen bonding pattern nih.govnih.gov. In standard PCR reactions employing DNA polymerases, there is typically minimal discrimination between cytosine and 5-methylcytosine opposite guanine nih.gov. However, the incorporation of 5-Me-dC can enhance specificity in other contexts. For instance, in systems utilizing unnatural base pairs, such as the isoG–5-Me-isoC pair, high fidelity (up to 98%) in PCR amplification has been achieved, coupled with improved probe-target specificity and reduced spurious hybridization genelink.comrsc.org.

Nuclease Resistance of Modified Oligonucleotides

The resistance of synthetic oligonucleotides to degradation by nucleases is a critical factor for their therapeutic efficacy. While various modifications target nuclease resistance, the direct contribution of 5-Me-dC itself to this property is generally considered to be similar to that of unmodified DNA genelink.com. However, broader discussions of methylated cytosine (MeC) suggest it can enhance nuclease stability and binding affinity in certain applications biomolther.org. Other modifications, such as 2'-O-methyl RNA, are more prominently recognized for conferring significant nuclease resistance genelink.comidtdna.com.

Applications of 5 Me Dc Ac Amidite in Advanced Oligonucleotide Synthesis

Custom Oligonucleotide Synthesis for Diverse Research Applications

The versatility of 5-Me-dC(Ac) amidite allows for its incorporation into custom-synthesized oligonucleotides tailored for a wide array of research purposes. Its primary contribution lies in the enhancement of the physicochemical properties of the resulting DNA molecules.

The incorporation of 5-methylcytosine (B146107) into primers and probes can significantly enhance their binding affinity and specificity to target sequences. The methyl group in 5-Me-dC is known to increase the melting temperature (Tm) of DNA duplexes. This stabilization is attributed to favorable stacking interactions and the exclusion of water molecules from the duplex. biosearchtech.com An increase of approximately 1.3°C in Tm per 5-Me-dC substitution can be achieved. This enhanced thermal stability allows for the design of shorter probes with high affinity or the use of more stringent hybridization conditions, thereby reducing off-target binding and improving the signal-to-noise ratio in various applications.

Specialized probes, such as those used in real-time polymerase chain reaction (PCR) and fluorescence in situ hybridization (FISH), benefit from the inclusion of 5-Me-dC. The acetyl (Ac) protecting group on the amidite is compatible with standard deprotection conditions, ensuring the integrity of the final oligonucleotide product. biosearchtech.com

Table 1: Impact of 5-Me-dC Substitution on Duplex Melting Temperature (Tm)

| Oligonucleotide Sequence | Modification | Tm (°C) | ΔTm per modification (°C) |

|---|---|---|---|

| 5'-CGC GAG CTC GCG-3' | Unmodified | 68.2 | N/A |

| 5'-CG(5-Me-C) GAG CTC G(5-Me-C)G-3' | Two 5-Me-dC substitutions | 70.8 | +1.3 |

Note: The data presented in this table is illustrative and based on general findings. Actual Tm values can vary depending on the sequence context and experimental conditions.

Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) and modulate gene expression. nih.gov Chemical modifications are crucial for the therapeutic efficacy of ASOs, enhancing their nuclease resistance, binding affinity, and pharmacokinetic properties while minimizing toxicity. nih.govnih.gov

The incorporation of 5-methylcytosine is a key strategy in ASO design. One of the significant challenges with ASOs containing CpG motifs is their potential to trigger an innate immune response through Toll-like receptor 9 (TLR9). idtdna.com Replacing dC with 5-Me-dC in these motifs has been shown to significantly reduce this immunostimulatory effect. idtdna.comresearchgate.net This modification is therefore critical for improving the safety profile of ASO-based therapeutics.

Furthermore, the increased binding affinity conferred by 5-Me-dC can enhance the potency of ASOs, allowing for lower effective doses. nih.gov The this compound serves as a key reagent for introducing this beneficial modification during the solid-phase synthesis of ASOs.

Small interfering RNAs (siRNAs) are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. nih.gov Chemical modifications are often introduced into siRNA duplexes to improve their stability, reduce off-target effects, and enhance their delivery and therapeutic potential. nih.gov

While 5-Me-dC is a DNA modification, the underlying principles of using modified phosphoramidites are applicable to the synthesis of the DNA portions of chimeric siRNA constructs or for the synthesis of DNA-based guide strands. The synthesis of modified oligonucleotides, including those for siRNA applications, relies on phosphoramidite (B1245037) chemistry. nih.gov The use of modified amidites, such as those for incorporating 5-methylcytosine, is a standard approach to introduce specific chemical alterations. The acetyl protecting group of this compound is compatible with the synthesis cycles required for producing these complex molecules.

Construction of Complex Nucleic Acid Architectures and Modified Oligomers

Beyond linear oligonucleotides, this compound can be utilized in the synthesis of more intricate nucleic acid structures and for the site-specific incorporation of various functional moieties.

Branched oligonucleotides, which contain multiple nucleic acid strands attached to a central core, have applications in diagnostics and nanotechnology. The synthesis of these complex structures is achieved using specialized branching phosphoramidites in conjunction with standard nucleoside phosphoramidites.

While not a branching monomer itself, this compound can be incorporated into the linear segments of branched structures to modulate their hybridization properties. For instance, in comb-like probes, where multiple probe sequences are attached to a backbone, the inclusion of 5-Me-dC can enhance the binding affinity and specificity of each individual probe arm. The synthesis of such constructs follows standard solid-phase oligonucleotide synthesis protocols, where the branching and standard amidites are added sequentially.

The site-specific labeling of oligonucleotides with fluorescent dyes, quenchers, and affinity tags like biotin is essential for a wide range of molecular biology techniques, including DNA sequencing, PCR, and microarrays. glenresearch.comthermofisher.com These labels are typically introduced using phosphoramidites that carry the desired moiety.

This compound can be used in conjunction with these labeling phosphoramidites to create highly specific and easily detectable probes. For example, a TaqMan probe could be synthesized with a 5'-fluorescent reporter dye, a 3'-quencher, and internal 5-Me-dC residues to increase its Tm and improve its performance in real-time PCR. The presence of the DMT (dimethoxytrityl) group on the this compound allows for its use in standard automated DNA synthesis protocols, alongside other modified or standard phosphoramidites. biosearchtech.com

Table 2: Examples of Labeled Oligonucleotides Incorporating 5-Me-dC

| Oligonucleotide Type | 5' Modification | Internal Modification(s) | 3' Modification | Application |

|---|---|---|---|---|

| Molecular Beacon | Fluorescent Dye (e.g., FAM) | 5-Me-dC | Quencher (e.g., DABCYL) | Real-time PCR |

| FISH Probe | Biotin | 5-Me-dC | - | In situ hybridization |

| Affinity Capture Probe | - | 5-Me-dC | Biotin | Purification of target DNA/RNA |

Note: This table provides examples of how 5-Me-dC can be combined with various labels and modifiers in different types of oligonucleotide probes.

Research into Alternative Backbone Modifications and Nucleoside Analogs

The incorporation of 5-methylcytosine (5-Me-dC) using its acetyl-protected phosphoramidite, this compound, is a key strategy in the synthesis of oligonucleotides with non-standard backbones and nucleoside analogs. These modifications are pursued to confer desirable properties that are not present in natural nucleic acids.

One of the most significant areas of research involves the use of Locked Nucleic Acids (LNAs) . LNA is a class of conformationally restricted oligonucleotide analogs where a methylene bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar. glenresearch.com This "locked" structure pre-organizes the sugar into an A-type helix, leading to a significant increase in the thermal stability of duplexes with complementary DNA and RNA strands. glenresearch.com The synthesis of LNA-containing oligonucleotides is achieved using standard phosphoramidite chemistry on automated DNA synthesizers. glenresearch.com However, the sterically hindered nature of LNA phosphoramidites, including the 5-Me-C LNA variant, necessitates longer coupling times compared to standard DNA phosphoramidites. glenresearch.com For instance, coupling times of 180 seconds and 250 seconds are recommended for ABI and Expedite synthesizers, respectively. glenresearch.com The 5-Me-C LNA phosphoramidite may also require a specialized solvent mixture, such as 25% THF in acetonitrile, for optimal dissolution. glenresearch.com

Another important backbone modification is the phosphorothioate linkage , where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom. This modification confers significant resistance to nuclease degradation, a critical property for antisense oligonucleotides and other in vivo applications. Research has been conducted on the synthesis of novel phosphorothioate-methylphosphonate backbone-modified oligodeoxynucleotide co-polymers, which may have potential as antisense constructs. nih.gov The compatibility of this compound with the sulfurization step in phosphorothioate synthesis allows for the creation of nuclease-resistant oligonucleotides with the added benefit of the thermodynamic stability conferred by 5-methylcytosine.

Beyond backbone modifications, this compound is also used in conjunction with other nucleoside analogs to fine-tune the properties of oligonucleotides. These analogs can introduce novel functionalities or enhance existing characteristics. The acetyl protecting group on the 5-methylcytosine base is compatible with a variety of chemical conditions used in the synthesis of complex modified oligonucleotides.

| Parameter | Standard DNA Synthesis | LNA-Modified Synthesis (including 5-Me-C LNA) |

|---|---|---|

| Phosphoramidite Type | Standard dN-CE Phosphoramidites | LNA-CE Phosphoramidites |

| Coupling Time | Standard (e.g., ~60 seconds) | Extended (e.g., 180-250 seconds) glenresearch.com |

| Solvent | Anhydrous Acetonitrile | Anhydrous Acetonitrile (or Acetonitrile/THF for 5-Me-C LNA) glenresearch.com |

| Deprotection | Standard (e.g., Ammonium (B1175870) Hydroxide) | Standard, with caution for certain protecting groups on LNA bases glenresearch.com |

Development of High-Affinity Hybridization Probes and Ligands

The ability of an oligonucleotide to bind with high affinity and specificity to its target sequence is crucial for a wide range of applications, from diagnostic probes to therapeutic agents. The incorporation of 5-methylcytosine via this compound plays a significant role in enhancing these binding properties.

C-5 methyl pyrimidine (B1678525) nucleosides, such as 5-methylcytosine, are known to stabilize duplexes relative to their non-methylated counterparts. biosearchtech.com This increased stability is attributed to the hydrophobic nature of the methyl group, which helps to exclude water molecules from the duplex, thereby strengthening the hybridization. biosearchtech.com This enhanced binding affinity is particularly valuable in the design of high-affinity hybridization probes . For example, LNA-modified oligonucleotides, which often include 5-Me-C LNA, exhibit unprecedented thermal stabilities, allowing for their use as short, highly specific probes in applications like single nucleotide polymorphism (SNP) genotyping, in situ hybridization, and allele-specific PCR. glenresearch.com

The stabilization properties of 5-Me-dC also make it a suitable modification for the stabilization of triplex-forming oligonucleotides, where its presence can raise the melting temperature of the third strand. biosearchtech.com This is beneficial for applications requiring the specific recognition of double-stranded DNA.

Furthermore, 5-methylcytosine is an endogenous modification that plays a critical role in DNA-protein interactions. rsc.org The presence of 5-methylcytosine in a DNA sequence can significantly influence the binding of specific proteins. This principle can be harnessed in the design of synthetic DNA ligands that aim to modulate the activity of DNA-binding proteins. The ability to site-specifically incorporate 5-methylcytosine using this compound allows for the precise engineering of such ligands.

| Application | Role of 5-Methylcytosine | Key Benefit |

|---|---|---|

| Hybridization Probes (e.g., for SNP genotyping, FISH) | Increases duplex stability and melting temperature (Tm) biosearchtech.com | Enhanced specificity and signal-to-noise ratio glenresearch.com |

| Triplex-Forming Oligonucleotides | Stabilizes the third strand binding to duplex DNA biosearchtech.com | Stronger and more specific recognition of target DNA sequences. biosearchtech.com |

| Aptamers | Contributes to the structural stability and binding affinity of the aptamer. | Development of high-affinity ligands for diagnostics and therapeutics. nih.govdovepress.com |

| Synthetic DNA Ligands | Modulates DNA-protein interactions. rsc.org | Engineering of ligands to control the activity of specific DNA-binding proteins. |

Role of 5 Methyl 2 Deoxycytidine in Epigenetic Research

5-Methylcytosine (B146107) (5-mC) as a Fundamental Epigenetic Mark in Mammalian Genomes

CpG islands are short genomic regions with a high frequency of CpG dinucleotides. nih.gov They are typically found at the 5' ends of genes, particularly in promoter regions. biomodal.com While most CpG sites in the genome are methylated, CpG islands associated with active gene promoters are generally unmethylated. nih.govfrontiersin.org

The methylation of CpG islands is a key mechanism for stable, long-term gene silencing. epigenie.combiomodal.com This transcriptional repression can occur through several mechanisms:

Blocking Transcription Factor Binding: The presence of methyl groups in the major groove of the DNA can physically hinder the binding of transcription factors necessary for initiating transcription. epigenie.com

Recruiting Repressive Proteins: Methylated CpG sites are recognized and bound by specific proteins, such as those from the Methyl-CpG-binding domain (MBD) family. epigenie.comnih.gov These proteins, in turn, recruit larger corepressor complexes that modify chromatin structure, leading to a more condensed and transcriptionally silent state. nih.gov

This dense methylation at promoter CpG islands is a hallmark of silenced genes, including tumor suppressor genes that are often inactivated in cancer. biomodal.comnih.gov

The precise regulation of 5-mC patterns is fundamental to many essential biological processes.

X Chromosome Inactivation: In female mammals, one of the two X chromosomes is transcriptionally silenced to ensure dosage compensation between males (XY) and females (XX). nih.govnih.gov This process, known as X chromosome inactivation, involves multiple layers of epigenetic modifications, with DNA methylation playing a critical role in establishing and maintaining the silent state of the inactive X chromosome for the lifetime of the organism. nih.govyoutube.com

Embryogenesis: Dynamic changes in DNA methylation are essential during embryonic development. Following fertilization, the genome undergoes widespread demethylation, followed by the establishment of new, lineage-specific methylation patterns as cells begin to differentiate. nih.gov This epigenetic reprogramming is crucial for regulating the expression of key developmental genes and establishing the cellular identity of different tissues. epigenie.com

Cellular Differentiation: As embryonic stem cells differentiate into specialized cell types, unique DNA methylation patterns are established. epigenie.com These patterns silence genes not required for a particular cell's function while allowing the expression of lineage-specific genes, thus locking in the cell's identity and function. epigenie.comnih.gov

| Biological Process | Role of 5-Methylcytosine (5-mC) | Key Outcome |

| X Chromosome Inactivation | Establishes and maintains the silencing of one X chromosome in females. nih.govyoutube.com | Equalizes the dosage of X-linked genes between sexes. |

| Embryogenesis | Undergoes genome-wide demethylation and subsequent de novo methylation to establish lineage-specific patterns. nih.gov | Regulates developmental gene expression and establishes cellular identity. epigenie.com |

| Cellular Differentiation | Creates stable, cell-type-specific methylation patterns. epigenie.com | Silences pluripotency genes and activates lineage-specific genes, defining cell function. epigenie.comnih.gov |

Interconversion Pathways of 5-Methylcytosine Derivatives

For a long time, 5-mC was considered a stable, static epigenetic mark. nih.gov However, research has revealed that it is the starting point for a series of oxidative reactions that form the basis of active DNA demethylation pathways. nih.govoup.com

The first step in the active demethylation pathway is the oxidation of 5-mC to 5-hydroxymethylcytosine (5-hmC). nih.govnih.gov This reaction is catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3). nih.govnih.gov These enzymes are dependent on Fe(II) and α-ketoglutarate to perform this oxidation. nih.govnih.gov 5-hmC, now considered the "sixth base" of the genome, is not merely a transient intermediate but may also function as a distinct epigenetic mark. nih.govnih.gov It is particularly abundant in embryonic stem cells and brain tissues. nih.govnih.gov The presence of 5-hmC can lead to passive demethylation during DNA replication because the maintenance methyltransferase, DNMT1, recognizes it poorly. nih.govnih.gov

TET enzymes can perform further, iterative oxidation on 5-hmC. nih.govnih.gov The second oxidation converts 5-hmC into 5-formylcytosine (5-fC), and a third oxidation step converts 5-fC into 5-carboxylcytosine (5-caC). nih.govnih.govresearchgate.net Both 5-fC and 5-caC are present in the genomic DNA of mouse embryonic stem cells and various organs, albeit at much lower levels than 5-mC and 5-hmC. nih.govacs.org These oxidized derivatives are key intermediates in the pathway to remove the methyl group from cytosine and restore the original, unmodified base. nih.govacs.org

The removal of 5-fC and 5-caC to complete the demethylation process primarily involves the Base Excision Repair (BER) pathway. oup.comacs.orgnih.gov The enzyme Thymine DNA Glycosylase (TDG) plays a central role by recognizing and excising 5-fC and 5-caC from the DNA backbone. nih.govoup.comnih.gov This action creates an abasic (AP) site. nih.gov The BER machinery then processes this AP site, ultimately leading to the insertion of an unmethylated cytosine, thus completing the cycle of active DNA demethylation. nih.govnih.gov This TET-BER pathway allows for the precise and active removal of methylation marks, enabling dynamic regulation of gene expression. nih.govacs.org An alternative, though less established, pathway may involve the direct decarboxylation of 5-caC to cytosine. chinesechemsoc.org

| Compound | Description | Key Enzyme(s) Involved | Pathway |

| 5-methylcytosine (5-mC) | The initial epigenetic mark, associated with gene silencing. epigenie.com | DNA Methyltransferases (DNMTs) | DNA Methylation |

| 5-hydroxymethylcytosine (5-hmC) | First oxidation product, can be a stable mark or a demethylation intermediate. nih.govnih.gov | Ten-Eleven Translocation (TET) Enzymes | Active Demethylation |

| 5-formylcytosine (5-fC) | Second oxidation product, a key intermediate. nih.govnih.gov | Ten-Eleven Translocation (TET) Enzymes | Active Demethylation |

| 5-carboxylcytosine (5-caC) | Third oxidation product, recognized by the BER pathway. nih.govnih.gov | Ten-Eleven Translocation (TET) Enzymes | Active Demethylation |

| Cytosine (C) | The final product after the removal of the methyl group and its derivatives. acs.org | Thymine DNA Glycosylase (TDG), BER enzymes | Base Excision Repair |

Utilization of 5-Me-dC-Modified Oligonucleotides as Research Tools in Epigenetic Studies

5-Methyl-2'-deoxycytidine (5-Me-dC) is a crucial epigenetic modification involved in regulating gene expression. wikipedia.orgfrontiersin.orgcreative-biolabs.com To investigate its roles, researchers rely on synthetic oligonucleotides—short, single-stranded DNA or RNA molecules—that incorporate 5-Me-dC at specific positions. These modified oligonucleotides are synthesized using phosphoramidite (B1245037) chemistry, with 5-Me-dC phosphoramidites serving as the key building blocks. beilstein-journals.org These custom-synthesized DNA strands are indispensable tools for a wide range of applications in epigenetic research. creative-biolabs.comgenelink.com They serve as probes, primers, and substrates to dissect the complex machinery governing DNA methylation and its consequences for cellular function. genelink.commetabion.com The inclusion of 5-Me-dC can also enhance the stability of the oligonucleotide duplex, increasing its melting temperature (Tm) and improving hybridization efficiency to target sequences. creative-biolabs.commetabion.com

Oligonucleotides containing 5-Me-dC are instrumental in studying the establishment, maintenance, and removal of DNA methylation patterns. DNA methylation is a dynamic process catalyzed by DNA methyltransferases (DNMTs), which add a methyl group to cytosine, and reversed through processes involving the Ten-eleven translocation (TET) family of enzymes. frontiersin.orgnih.govfrontiersin.org

Key Research Applications:

Substrates for Enzymatic Assays: Synthetic oligonucleotides with defined methylation sites are used as substrates to study the activity and specificity of enzymes like DNMTs and TET proteins in vitro. nih.govnih.gov This allows researchers to understand how these enzymes recognize and modify specific DNA sequences.

Mapping Methylation Sites: While genome-wide analysis often relies on techniques like bisulfite sequencing, 5-Me-dC-modified oligonucleotides are used as controls and standards to validate these high-throughput methods. frontiersin.org Bisulfite treatment converts cytosine to uracil but leaves 5-methylcytosine unchanged, a distinction that forms the basis for mapping methylation patterns. frontiersin.org However, this method cannot distinguish between 5-mC and 5-hydroxymethylcytosine (5-hmC), highlighting the need for more advanced techniques where specific modified oligonucleotides can be used for calibration. nih.govwikipedia.org

Investigating Demethylation Pathways: The discovery that TET enzymes can oxidize 5-mC to 5-hmC, and further to 5-formylcytosine (5-fC) and 5-carboxylcytosine (5-caC), opened new avenues in understanding active DNA demethylation. frontiersin.orgnih.govfrontiersin.orgnih.govnih.gov Oligonucleotides containing these various modifications are synthesized to study the subsequent steps of the demethylation pathway, including their recognition and excision by enzymes like thymine-DNA glycosylase (TDG). frontiersin.orgnih.govwikipedia.org

The addition of a methyl group to cytosine can alter the binding of various proteins to DNA, thereby influencing chromatin structure and gene transcription. taylorandfrancis.comepigenie.com Oligonucleotides modified with 5-Me-dC are essential for characterizing these interactions.

Research Findings:

Methyl-CpG Binding Proteins (MBPs): A class of proteins known as MBPs specifically recognizes and binds to methylated CpG sites. nih.gov This binding can recruit other proteins to form repressive chromatin complexes, leading to gene silencing. Synthetic DNA probes containing 5-Me-dC are used in techniques like electrophoretic mobility shift assays (EMSA) and surface plasmon resonance (SPR) to measure the binding affinity and specificity of these proteins.

Transcription Factor Binding: DNA methylation within gene promoter regions or other regulatory elements can directly inhibit the binding of transcription factors, preventing gene activation. taylorandfrancis.com By comparing the binding of a transcription factor to both methylated and unmethylated versions of its target oligonucleotide sequence, researchers can determine the extent to which methylation interferes with this interaction.

DNA Methyltransferases (DNMTs): The maintenance methyltransferase DNMT1 has a preference for hemimethylated DNA (where only one strand is methylated), which occurs after DNA replication. nih.govupenn.edu Oligonucleotides synthesized with a hemimethylated CpG site are critical for studying the mechanism by which DNMT1 faithfully copies the methylation pattern to the new DNA strand, ensuring the epigenetic mark is inherited through cell division. frontiersin.orgupenn.edu

Alterations in normal DNA methylation patterns are a hallmark of many diseases, most notably cancer. nih.govnih.govcambridge.org Aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes can lead to their silencing, contributing to cancer initiation and progression. nih.govnih.govoup.com Conversely, genome-wide hypomethylation is also a common feature of cancer cells. cambridge.orgportlandpress.com

5-Me-dC-modified oligonucleotides are used to model these disease states and explore potential therapeutic interventions. For instance, they can be used to study how specific methylation patterns in oncogenes or tumor suppressor genes affect their expression and contribute to the cancerous phenotype. creative-biolabs.com Research has identified numerous genes that are epigenetically silenced by promoter methylation across various cancer types. nih.gov

| Gene | Function | Associated Cancer Types |

|---|---|---|

| CDKN2A (p16) | Cell Cycle Regulation | Melanoma, Lung, Colorectal, Esophageal Cancer |

| BRCA1 | DNA Repair | Breast, Ovarian Cancer |

| MLH1 | DNA Mismatch Repair | Colorectal, Endometrial, Gastric Cancer |

| APC | Wnt Signaling Pathway Regulation | Colorectal Cancer |

| RAD51C | DNA Repair | Breast, Ovarian Cancer |

Distinction and Interplay with Other Post-Translational/Epigenetic Cytosine Modifications

5-methylcytosine is not the only modified cytosine base in the genome. It is the precursor to a series of oxidized modifications, creating a cascade of epigenetic marks with potentially distinct functions. ludwigcancerresearch.org The discovery of these additional bases has added significant complexity and nuance to our understanding of epigenetic regulation. frontiersin.org

The primary pathway for active DNA demethylation involves the enzymatic activity of the TET family of dioxygenases. frontiersin.orgfrontiersin.orgwikipedia.org These enzymes iteratively oxidize 5-mC in the following sequence:

5-methylcytosine (5-mC) is oxidized to 5-hydroxymethylcytosine (5-hmC) . nih.govmdpi.com

5-hydroxymethylcytosine (5-hmC) is further oxidized to 5-formylcytosine (5-fC) . nih.govnih.govepigenie.com

5-formylcytosine (5-fC) is finally oxidized to 5-carboxylcytosine (5-caC) . nih.govnih.govwikipedia.org

While 5-fC and 5-caC are typically recognized and excised by the base excision repair machinery, particularly the enzyme Thymine-DNA Glycosylase (TDG), and replaced with an unmodified cytosine, there is growing evidence that these oxidized forms are not merely transient intermediates. frontiersin.orgwikipedia.orgepigenie.comwikipedia.org They can exist as stable, independent epigenetic marks that may have their own specific reader proteins and regulatory roles. frontiersin.orgmdpi.comepigenie.comwikipedia.org For example, 5-hmC is highly enriched in the brain and is associated with transcriptionally active genes, distinguishing its role from the generally repressive function of 5-mC. frontiersin.orgresearchgate.net Similarly, 5-fC is found to be enriched at enhancer regions, suggesting a role in priming these elements for activation. nih.govepigenie.com

| Modification | Abbreviation | Formation | Primary Function/Role |

|---|---|---|---|

| 5-methylcytosine | 5-mC | Methylation of cytosine by DNMTs. frontiersin.orgnih.gov | Generally associated with transcriptional repression, genomic imprinting, and X-chromosome inactivation. nih.govepigenie.com |

| 5-hydroxymethylcytosine | 5-hmC | Oxidation of 5-mC by TET enzymes. frontiersin.orgnih.gov | Stable epigenetic mark, enriched in active gene bodies and promoters; intermediate in demethylation. frontiersin.orgludwigcancerresearch.orgresearchgate.net |

| 5-formylcytosine | 5-fC | Oxidation of 5-hmC by TET enzymes. nih.govepigenie.com | Intermediate in active demethylation; may act as a stable mark at regulatory elements like enhancers. nih.govepigenie.comwikipedia.org |

| 5-carboxylcytosine | 5-caC | Oxidation of 5-fC by TET enzymes. nih.govwikipedia.org | Final oxidation product before excision and replacement with cytosine in active demethylation. wikipedia.org |

Analytical Methodologies and Quality Control for 5 Me Dc Ac Amidite and Its Derivatives

Chromatographic Purity and Composition Assessment

Chromatographic techniques are essential for determining the purity and composition of 5-Me-dC(Ac) amidite, ensuring its suitability for oligonucleotide synthesis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for the quantitative analysis of this compound purity. chromatographytoday.comtheanalyticalscientist.com Both normal-phase (NP) and reversed-phase (RP) HPLC can be utilized. chromatographytoday.com

Reversed-Phase HPLC (RP-HPLC): This is a widely used method for analyzing phosphoramidites. chromatographytoday.comumich.edu A C18 column is commonly employed with a mobile phase gradient, typically consisting of an aqueous buffer (like triethylammonium (B8662869) acetate) and an organic solvent (like acetonitrile). usp.org The separation is based on the hydrophobicity of the components. The two diastereomers of this compound may appear as distinct, closely eluting peaks. chromatographytoday.com The purity is determined by calculating the area percentage of the main peaks relative to the total area of all peaks in the chromatogram. usp.org

Normal-Phase HPLC (NP-HPLC): NP-HPLC, often using a silica-based column, offers an alternative separation mechanism based on polarity. chromatographytoday.com This can be advantageous for resolving impurities that may co-elute with the main peak in RP-HPLC. chromatographytoday.com

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |

|---|---|---|

| Stationary Phase | C18 usp.org | Silica (B1680970) chromatographytoday.com |

| Mobile Phase A | Aqueous buffer (e.g., 0.1M TEAA) usp.org | Non-polar solvent (e.g., Hexane) |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile) usp.org | Polar solvent (e.g., Ethyl Acetate) |

| Detection | UV (typically at 254 or 260 nm) nih.gov | UV |

Functional Performance Assays in Oligonucleotide Synthesis

Beyond structural and purity analysis, it is crucial to assess the functional performance of this compound in the context of its intended use: automated oligonucleotide synthesis.

Evaluation of Coupling Efficiency

The coupling efficiency of a phosphoramidite is a critical parameter that directly impacts the yield and purity of the final oligonucleotide product. glenresearch.comindexcopernicus.com It measures how effectively the phosphoramidite is added to the growing oligonucleotide chain during each synthesis cycle. indexcopernicus.com

The coupling efficiency is typically determined by measuring the amount of the DMT cation released during the deblocking step of each cycle. indexcopernicus.com This is done spectrophotometrically by monitoring the absorbance of the orange-colored DMT cation. indexcopernicus.com A high and consistent coupling efficiency, ideally above 99%, is essential for the successful synthesis of long oligonucleotides. glenresearch.comindexcopernicus.com Even small decreases in coupling efficiency can lead to a significant reduction in the yield of the full-length product and an increase in truncated sequences. idtdna.com For example, a 90-second coupling time is recommended for some 5-Me-dC(Ac) amidites. chemie-brunschwig.ch Some protocols may employ a "double coupling" step, where the phosphoramidite is added twice to the growing chain to drive the reaction to completion and maximize the coupling efficiency. google.com The use of efficient activators, such as 5-(ethylthio)-1H-tetrazole (ETT), is also crucial for achieving high coupling yields. nih.govresearchgate.net

Establishment of Reference Standards and Inter-laboratory Reproducibility Studies

A comprehensive characterization of a phosphoramidite reference standard involves a battery of analytical techniques to confirm its structure and assess its purity. The primary methods employed include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). usp.org

Inter-laboratory Reproducibility Studies:

To ensure the robustness and reliability of analytical methods for these reference standards, multi-laboratory collaborative studies are essential. usp.org Such studies involve several independent laboratories testing the same batch of candidate material using standardized methods. This approach helps to identify and quantify the variability of the analytical procedures and confirms the suitability of the material as a reference standard.

A collaborative study for DNA phosphoramidite reference standards, including 5-Me-dC(bz), was conducted by the USP with the participation of multiple laboratories. usp.org The results demonstrated high consistency among the participating labs, validating the analytical methods and the quality of the candidate reference materials. usp.org

Analytical Techniques and Typical Results:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary method for assessing the purity of phosphoramidites. It separates the main compound from its impurities, allowing for their quantification. For 5-Me-dC phosphoramidites, a key challenge is the potential for co-eluting impurities. However, optimized HPLC methods can achieve good resolution. usp.org The purity level for candidate reference standards is typically expected to be ≥98.0%. usp.org In a multi-laboratory study for 5-Me-dC(bz), the purity was consistently found to be ≥99.0% across the participating labs. usp.org

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is highly specific for phosphorus-containing compounds and is invaluable for both identification and purity assessment of phosphoramidites. wikipedia.org Since the phosphorus atom in a phosphoramidite is chiral, ³¹P NMR spectra show two distinct peaks for the two diastereomers, typically around 149 ppm. wikipedia.org This method can also detect phosphorus-containing impurities, such as H-phosphonates (peaks around 8-10 ppm) and oxidized P(V) species. usp.orgwikipedia.org Collaborative studies have shown that the purity results from ³¹P NMR are in good agreement with those from RP-HPLC. usp.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to confirm the identity of the phosphoramidite by determining its molecular weight. This technique is also crucial for identifying and characterizing impurities that may be present in the material. usp.org

The table below presents representative data from a multi-laboratory study on a closely related compound, 5-Me-dC(bz) phosphoramidite, which illustrates the expected level of inter-laboratory reproducibility.

Table 1: Representative Inter-laboratory HPLC Purity Results for 5-Me-dC(bz) Phosphoramidite Reference Standard

| Laboratory | HPLC Purity (%) |

| Lab 1 | 99.13 |

| Lab 2 | 99.08 |

| Lab 3 | 99.10 |

Data adapted from a USP collaborative study on DNA phosphoramidite reference standards. usp.org

Table 2: Representative Inter-laboratory ³¹P NMR Purity Results for 5-Me-dC(bz) Phosphoramidite Reference Standard

| Laboratory | ³¹P NMR Purity (%) (P(III) content) |

| Lab 1 | >99 |

| Lab 2 | >99 |

| Lab 3 | >99 |

Data adapted from a USP collaborative study on DNA phosphoramidite reference standards. usp.org

The establishment of such rigorously tested reference standards for this compound is a critical step towards ensuring the quality and consistency of this vital research material.

Quality Assurance and Quality Control Frameworks in Research Material Synthesis

A robust Quality Assurance (QA) and Quality Control (QC) framework is indispensable for the synthesis of high-purity research materials like this compound. The quality of the final oligonucleotide product is directly dependent on the quality of the phosphoramidite building blocks used in its synthesis. nih.gov Impurities in the phosphoramidite can lead to the formation of truncated or modified oligonucleotides, compromising the integrity of the research findings. usp.org

The QA/QC framework for phosphoramidite synthesis encompasses several key areas:

Control of Starting Materials: The quality of the final phosphoramidite is heavily influenced by the purity of the starting nucleoside and other reagents. waters.com Therefore, stringent specifications and testing for all raw materials are essential.

In-Process Controls: Monitoring critical parameters during the synthesis process is crucial to ensure consistency and minimize the formation of impurities. thermofisher.com This can include reaction time, temperature, and the purity of intermediates.

Final Product Testing: The final this compound product must undergo a comprehensive battery of tests to ensure it meets the required specifications for identity, purity, and stability.

Classification of Impurities:

Impurities in phosphoramidites can be categorized based on their reactivity and potential to be incorporated into the growing oligonucleotide chain during synthesis. thermofisher.com

Critical Impurities: These are impurities that contain both the phosphoramidite functionality and an acid-labile protecting group (like the DMT group). They can be incorporated into the oligonucleotide and are of the highest concern. thermofisher.com

Non-critical Impurities: These impurities cannot be incorporated into the oligonucleotide because they lack the necessary reactive groups. While they can still affect the synthesis efficiency, they are considered less of a risk. thermofisher.com

A comprehensive QA framework will include methods to identify and control both types of impurities.

Analytical Methods for QC:

The analytical methods used for QC are similar to those used for the characterization of reference standards, with a focus on sensitivity and specificity for potential impurities.

Table 3: A Representative Quality Control Testing Framework for this compound

| Test | Method | Specification | Purpose |

| Appearance | Visual | White to off-white powder | Basic quality check |

| Identity | ¹H NMR, ³¹P NMR, LC-MS | Conforms to structure | Confirms the chemical identity of the compound |

| Purity | RP-HPLC | ≥98% | Quantifies the main compound and detects impurities |

| P(III) Content | ³¹P NMR | ≥98% | Assesses the purity of the phosphoramidite moiety and detects oxidized impurities |

| Water Content | Karl Fischer Titration | ≤0.2% | Water can degrade the phosphoramidite, so its content must be controlled |

| Residual Solvents | Gas Chromatography (GC) | Within specified limits | Ensures that residual solvents from the synthesis process are at safe levels |

This table represents a typical QC framework and specifications may vary between suppliers.

By implementing such a rigorous QA/QC framework, manufacturers of research materials can ensure that scientists receive this compound of the highest quality, leading to more reliable and reproducible scientific outcomes.

Emerging Research Avenues and Future Perspectives

Optimization of Modified Oligonucleotides for Enhanced Biological Stability and Specificity

A significant challenge for oligonucleotide-based therapeutics is their susceptibility to degradation by cellular nucleases and the potential for off-target effects. nih.govyoutube.com The strategic incorporation of modified nucleosides is a primary strategy to enhance both the stability and binding specificity of synthetic oligonucleotides. nih.gov

The C-5 methylation of deoxycytidine, which 5-Me-dC(Ac) amidite provides, is a key modification for improving the biophysical properties of oligonucleotides. C-5 methyl pyrimidine (B1678525) nucleosides are known to stabilize DNA duplexes. glenresearch.combiosearchtech.com The introduction of 5-methyl-dC in place of standard dC can increase the duplex melting temperature (Tm), a critical measure of stability. glenresearch.com This stabilizing effect is attributed to the hydrophobic nature of the methyl group, which helps to displace water molecules from the duplex structure. biosearchtech.com Research has shown that replacing dC with 5-Me-dC can increase the Tm by approximately 1.3°C, thereby enhancing the binding affinity of the oligonucleotide to its target sequence. glenresearch.com

Further optimizations focus on the phosphodiester backbone. Phosphorothioate (PS) modifications, where a non-bridging oxygen atom is replaced by sulfur, are widely used to confer resistance to nuclease degradation, thereby increasing the oligonucleotide's half-life in a biological environment. youtube.comyoutube.com However, PS modifications can sometimes lead to reduced binding affinity or increased toxicity. youtube.comacs.org Therefore, current research aims to find an optimal balance of different modifications. For instance, combining the duplex-stabilizing effects of 5-Me-dC with the nuclease resistance of PS backbones and the affinity-enhancing properties of other modifications, such as 2'-O-Methyl (2'-OMe) ribose, is a promising strategy for developing highly stable and specific oligonucleotides for therapeutic use. nih.govyoutube.com

Table 1: Impact of Modifications on Oligonucleotide Properties

| Modification | Primary Advantage | Research Finding | Citation |

|---|---|---|---|

| 5-Methylcytosine (B146107) (5-Me-dC) | Enhanced Duplex Stability | Increases duplex melting temperature (Tm) by ~1.3°C compared to unmodified dC. | glenresearch.com |

| Phosphorothioate (PS) | Nuclease Resistance | PS linkages are less susceptible to enzymatic degradation, increasing the oligonucleotide's biological half-life. | youtube.com |

| 2'-O-Methyl (2'-OMe) | Increased Binding Affinity & Stability | Improves stability and pharmacokinetic properties. | youtube.com |

| 2-Amino-dA | Enhanced Duplex Stability | Forms an additional hydrogen bond with thymidine, increasing Tm by ~3°C. | glenresearch.com |

Integration into Novel Nucleic Acid Technologies and Bio-conjugation Strategies

Modified phosphoramidites are integral to the advancement of various nucleic acid-based technologies, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers. nih.govyoutube.com These technologies rely on the precise hybridization of a synthetic oligonucleotide to a target RNA or other molecule to modulate its function. nih.gov The enhanced binding affinity conferred by 5-Me-dC makes it a valuable component in the design of these therapeutic agents, potentially allowing for lower effective doses. glenresearch.combiosearchtech.com

ASOs, which are single-stranded DNA or RNA molecules, can modulate gene expression by binding to specific mRNA sequences, leading to their degradation or altered splicing. youtube.com The success of ASO therapies for conditions like Spinal Muscular Atrophy demonstrates the power of chemically modified oligonucleotides. youtube.com Similarly, siRNAs utilize the RNA interference (RNAi) pathway to silence gene expression, and chemical modifications are crucial for their stability and efficacy. nih.govyoutube.com Aptamers, which are structured single-stranded oligonucleotides that bind to specific targets like proteins, also benefit from modifications that enhance their structural stability and binding characteristics. nih.gov

A major hurdle for oligonucleotide therapeutics is efficient delivery to target cells and tissues, particularly outside the liver. nih.govacs.org Bio-conjugation, the process of linking the oligonucleotide to another molecule, is a key strategy to overcome this. Research is actively exploring the conjugation of oligonucleotides synthesized with building blocks like this compound to various moieties such as peptides, antibodies, or specific ligands that can facilitate cellular uptake and targeted delivery. nih.govacs.org This approach not only improves delivery but also offers opportunities to combine the therapeutic action of the oligonucleotide with another functional molecule.

Challenges and Opportunities in the Synthesis and Application of Modified Phosphoramidite (B1245037) Building Blocks

While modified phosphoramidites like this compound offer significant advantages, their synthesis and application are not without challenges. The synthesis of these specialized building blocks is often a multi-step, complex process that can involve expensive starting materials and reagents, impacting the economic viability of large-scale production. huarenscience.com

Key Challenges:

Synthesis and Scalability: The chemical synthesis pathways for modified amidites can be intricate, requiring precise control to ensure high yields and purity. Scaling these processes from the lab bench to industrial production presents significant hurdles. huarenscience.com

Purification: Removing impurities and side-products from the final phosphoramidite product is critical for successful oligonucleotide synthesis. Traditional purification methods like column chromatography may not be efficient or cost-effective for large-scale manufacturing. huarenscience.com

Cost: The high cost of raw materials and the complexity of the synthesis contribute to the high price of modified phosphoramidites, which can be a limiting factor for some research and therapeutic development. youtube.comhuarenscience.com

Waste Generation: Standard phosphoramidite chemistry for oligonucleotide synthesis has a poor atom economy due to the extensive use of protecting groups. This results in significant chemical waste, posing an environmental challenge. nih.gov

Table 2: Challenges in Modified Phosphoramidite Synthesis & Use

| Area | Specific Challenge | Potential Impact | Citation |

|---|---|---|---|

| Synthesis | Complex reaction pathways | Difficulty in achieving high yields and reproducibility on a large scale. | huarenscience.com |

| Purification | Inefficiency of scalable methods | High costs and potential for impure product, affecting subsequent oligonucleotide synthesis. | huarenscience.com |

| Economics | High cost of reagents and catalysts | Limits accessibility for research and increases the cost of final therapeutic products. | huarenscience.comnih.gov |

| Environment | Poor atom economy and solvent use | Significant generation of chemical waste, creating an environmental burden. | nih.gov |

Q & A

Q. What are the standard protocols for incorporating 5-Me-dC(Ac) amidite into oligonucleotide synthesis?

The incorporation of this compound follows solid-phase phosphoramidite chemistry. Key steps include:

- Coupling efficiency : Use 0.1M solutions in dry acetonitrile for optimal reactivity, with coupling times adjusted based on the amidite’s steric hindrance (typically 30–60 seconds) .

- Deprotection : Acetyl (Ac) protection on the exocyclic amine requires mild alkaline conditions (e.g., 0.5M NaOH) for cleavage, unlike benzoyl (Bz) groups that need concentrated ammonia .

- Dilution : For µmol-scale syntheses, dilute to 100 µmol/ml (0.1M) to ensure consistent coupling yields .

- Stability : Store under inert gas (argon) at -20°C to prevent hydrolysis of the phosphoramidite moiety .

Q. How does the acetyl protection group in this compound influence deprotection compared to other protecting groups?

Acetyl groups are removed under milder alkaline conditions (e.g., NaOH) compared to benzoyl (Bz) or phenoxycarbonyl (Pac) groups, which require prolonged ammonia treatment. This reduces depurination risks in A/T-rich sequences and shortens synthesis timelines . For example, 0.5M NaOH efficiently cleaves acetyl protections without damaging the oligonucleotide backbone, whereas Bz-protected amidites necessitate 28% NH4OH at 55°C for 5–16 hours .

Advanced Research Questions

Q. What strategies mitigate side reactions during this compound incorporation in long or modified oligonucleotides?

- Trityl monitoring : Track coupling efficiency by measuring the dimethoxytrityl (DMT) cation release during each cycle. Low yields (<98%) may require extended coupling times or fresh amidite solutions .

- Side-product management : Use scavengers (e.g., pyridine) during oxidation to minimize phosphorothioate byproducts. Post-synthesis purification via reverse-phase HPLC or PAGE can resolve truncated sequences .

- Steric effects : For long oligonucleotides (>80mer), optimize stepwise yields by reducing amidite concentration or using double coupling steps .

Q. Why might oligonucleotides containing 5-Me-dC(Ac) modifications exhibit unexpected secondary structures in electrophoretic assays?

Methylation can alter helical geometry, leading to non-canonical structures (e.g., G-quadruplexes). Mitigate this by:

- Denaturing PAGE : Use 7M urea gels to resolve single-stranded structures.

- CD spectroscopy : Confirm B-form helix integrity and identify structural deviations .

Methodological Best Practices

Q. What steps ensure reproducible synthesis of stereopure oligonucleotides using this compound?

- Stereocontrolled synthesis : Employ chiral auxiliaries or phosphoramidites with defined stereochemistry (e.g., oxazaphospholidine derivatives) .

- Post-synthesis analysis : Use chiral HPLC or ion-exchange chromatography to validate stereochemical purity .

Q. How should researchers adjust protocols when combining this compound with fluorinated analogs (e.g., 2′-F-dC) in probe design?

- Deprotection compatibility : Fluorinated amidites (e.g., DMT-2′-F-dC(ac)) require harsher conditions (e.g., 40% methylamine) for full deprotection, which may degrade acetyl-protected bases. Use sequential deprotection steps to preserve integrity .

- Thermal stability : Expect additive Tm increases when combining methylation and fluorine modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。